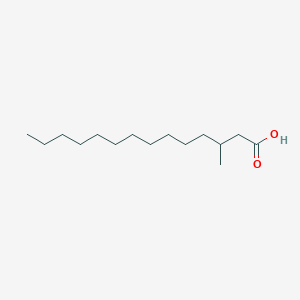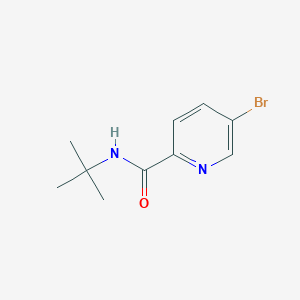
3-Methyltetradecanoic acid
Übersicht
Beschreibung
3-Methyltetradecanoic acid is a long-chain fatty acid with the molecular formula C15H30O2. This compound is hydrophobic, practically insoluble in water, and relatively neutral .
Wirkmechanismus
Target of Action
3-Methyltetradecanoic acid is a long-chain fatty acid . The primary targets of long-chain fatty acids are typically enzymes and receptors involved in metabolic processes.
Mode of Action
It’s known that long-chain fatty acids can interact with their targets to modulate metabolic processes .
Biochemical Pathways
Long-chain fatty acids, including this compound, are involved in various biochemical pathways. They play a crucial role in energy production, as they can be broken down in the mitochondria to produce ATP . .
Pharmacokinetics
As a long-chain fatty acid, it is likely to be absorbed in the intestines, distributed via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
One study suggests that a similar compound, 1this compound, exhibits anti-tumor activity on t-cell lymphomas by down-regulating p-akt and activating caspase-3 .
Biochemische Analyse
Biochemical Properties
3-Methyltetradecanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with acyl-CoA synthetase, which catalyzes the formation of acyl-CoA derivatives. This interaction is crucial for the metabolism of fatty acids, as it facilitates their incorporation into metabolic pathways . Additionally, this compound can interact with carnitine to form acylcarnitines, which are essential for the transport of fatty acids into mitochondria for β-oxidation .
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in T-cell lymphomas, this compound induces apoptosis by down-regulating p-AKT and activating caspase-3 . This compound also affects the cell cycle, causing a concentration-dependent arrest in the G1-phase . These effects highlight the potential of this compound in modulating cellular functions and its therapeutic potential in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, influencing their activity and function. For example, the interaction with acyl-CoA synthetase leads to the formation of acyl-CoA derivatives, which are essential for fatty acid metabolism . Additionally, this compound can inhibit the phosphorylation of AKT, a key signaling molecule, thereby modulating cell survival and apoptosis pathways . These interactions underscore the complex molecular mechanisms through which this compound exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce apoptosis in cancer cells within a few hours of treatment, with the effects becoming more pronounced over time . Additionally, the stability of this compound in various experimental conditions can impact its efficacy and potency in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular functions without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or renal toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid β-oxidation and acyl-CoA metabolism. It interacts with enzymes such as acyl-CoA synthetase and carnitine acyltransferase, facilitating the formation of acyl-CoA and acylcarnitine derivatives . These interactions are crucial for the transport and oxidation of fatty acids in mitochondria, contributing to energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the formation of acylcarnitines facilitates the transport of this compound into mitochondria for β-oxidation . Additionally, this compound can accumulate in lipid droplets and other cellular compartments, influencing its localization and activity within cells .
Subcellular Localization
This compound is localized in various subcellular compartments, including mitochondria, lipid droplets, and the endoplasmic reticulum. The targeting of this compound to specific organelles is mediated by post-translational modifications and interactions with specific proteins . These localization patterns are essential for the proper functioning of this compound in cellular metabolism and signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyltetradecanoic acid typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of a tetradecanoic acid derivative with a methylating agent under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated fatty acids followed by methylation. The process often requires high-pressure hydrogenation reactors and specialized catalysts to achieve the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyltetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, or other derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyltetradecanoic acid has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of fatty acid metabolism and synthesis.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Tetradecanoic acid (Myristic acid): A straight-chain fatty acid with similar properties but lacking the methyl group at the third carbon.
Hexadecanoic acid (Palmitic acid): A longer-chain fatty acid with similar hydrophobic characteristics.
Uniqueness: 3-Methyltetradecanoic acid is unique due to the presence of a methyl group at the third carbon, which imparts distinct chemical and physical properties compared to its straight-chain counterparts. This structural variation can influence its reactivity and interactions with biological molecules.
Eigenschaften
IUPAC Name |
3-methyltetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-14(2)13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLCLKVIHVRDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415236 | |
| Record name | 3-methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65128-48-5 | |
| Record name | 3-methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-](/img/structure/B3055424.png)




![3-[4-(2-Methylpropyl)phenyl]butan-2-one](/img/structure/B3055431.png)
![Spiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B3055434.png)




